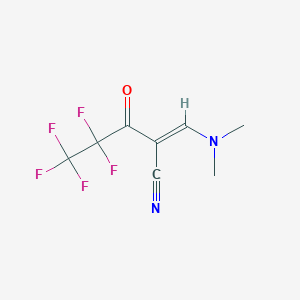
2-Dimethylaminomethylene-4,4,5,5,5-pentafluoro-3-oxopentanenitrile, 97%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Dimethylaminomethylene-4,4,5,5,5-pentafluoro-3-oxopentanenitrile, 97% (also known as 2-DMAP-PFO-3-ON) is a nitrile derivative with a wide range of applications in scientific research. It is a highly stable compound that is used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a proton shuttle in electrochemical studies. In addition, 2-DMAP-PFO-3-ON has been used as a catalyst in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and other organic compounds. The versatility of this compound makes it a valuable tool in the laboratory.
Scientific Research Applications
2-DMAP-PFO-3-ON has a variety of applications in scientific research. It has been used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a proton shuttle in electrochemical studies. In addition, 2-DMAP-PFO-3-ON has been used as a catalyst in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It is also useful in the synthesis of polymers and other materials.
Mechanism of Action
2-DMAP-PFO-3-ON has a variety of mechanisms of action. In organic synthesis, it acts as a nucleophilic reagent, reacting with electrophiles to form new compounds. In coordination chemistry, it acts as a ligand, binding to metal ions and stabilizing them. In electrochemical studies, it acts as a proton shuttle, transporting protons across membranes and allowing for the transfer of charge. In addition, it can act as a catalyst in the synthesis of various compounds, including pharmaceuticals and agrochemicals.
Biochemical and Physiological Effects
2-DMAP-PFO-3-ON has a variety of biochemical and physiological effects. In terms of biochemical effects, it has been shown to inhibit the growth of bacteria and fungi, as well as to inhibit the activity of enzymes. In terms of physiological effects, it has been shown to reduce inflammation and improve wound healing. In addition, it has been shown to reduce the toxicity of certain drugs, including antibiotics.
Advantages and Limitations for Lab Experiments
2-DMAP-PFO-3-ON has a number of advantages and limitations for use in laboratory experiments. One of the main advantages is that it is a highly stable compound, allowing for reliable results. In addition, it is relatively easy to handle, making it suitable for use in a wide range of experiments. However, it should be noted that 2-DMAP-PFO-3-ON is a relatively expensive reagent, making it less suitable for use in large-scale experiments.
Future Directions
There are a number of potential future directions for 2-DMAP-PFO-3-ON. One potential direction is the development of new methods of synthesis, which could potentially reduce the cost of the reagent. In addition, further research into its biochemical and physiological effects could lead to new applications in medicine and other fields. Finally, further research into its mechanism of action could lead to new uses in organic synthesis and coordination chemistry.
Synthesis Methods
2-DMAP-PFO-3-ON can be synthesized using a variety of methods. One of the most common methods is the reaction of dimethylaminomethylene-4,4,5,5,5-pentafluoro-3-oxopentanenitrile with a strong acid. This reaction is typically carried out in aqueous solution at temperatures between 60 and 70 degrees Celsius. The reaction results in the formation of a nitrile derivative with a high degree of purity. Other methods of synthesis include the use of palladium-catalyzed hydrogenation, direct nitration, and the use of Grignard reagents.
properties
IUPAC Name |
(2E)-2-(dimethylaminomethylidene)-4,4,5,5,5-pentafluoro-3-oxopentanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F5N2O/c1-15(2)4-5(3-14)6(16)7(9,10)8(11,12)13/h4H,1-2H3/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCSLFGSDBHBISQ-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)C(=O)C(C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C#N)/C(=O)C(C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F5N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Dimethylaminomethylene-4,4,5,5,5-pentafluoro-3-oxopentanenitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Aminobenzo[b]thiophene-3-carbonitrile HCl](/img/structure/B6308406.png)
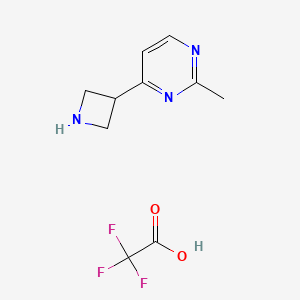

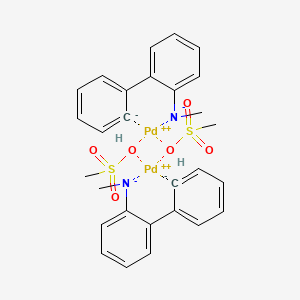
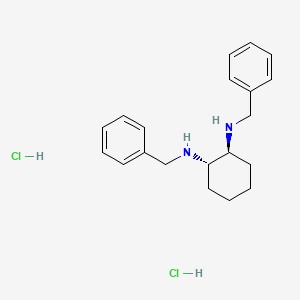

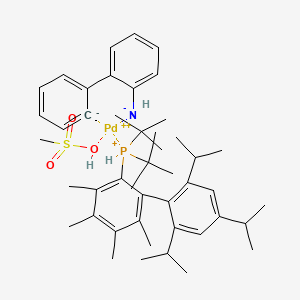

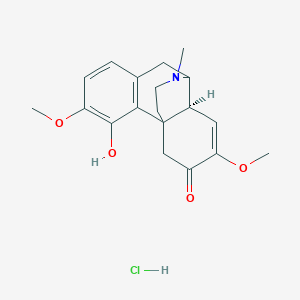


![rac-(1S,6R)-9-Methyl-3,9-diazabicyclo[4.2.1]nonane dihydrochloride; 95%](/img/structure/B6308500.png)
![2,16-Dioxatetracyclo[11.2.1.0>3,12>.0>6,11>]hexadeca-3(12),4,6(11),7,9-pentaene](/img/structure/B6308503.png)
amido}(p-cymene)(pyridine)ruthenium(II) B(C6F5)4, 97%](/img/structure/B6308504.png)